Cas no 66620-31-3 (5-methoxy-3-nitrosalicylaldehyde)

5-methoxy-3-nitrosalicylaldehyde structure
66620-31-3 structure
Product Name:5-methoxy-3-nitrosalicylaldehyde
CAS No:66620-31-3
MF:C8H7NO4
MW:181.145482301712
CID:863332
PubChem ID:5108876
Update Time:2025-04-24

5-methoxy-3-nitrosalicylaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-3-nitrosalicylaldehyde
    • 2-hydroxy-5-methyl-3-nitrobenzaldehyde
    • DTXSID80408429
    • 2-hydroxy-5-methyl-3-nitro-benzaldehyde
    • 66620-31-3
    • 2-hydroxy-3-nitro-5-methylbenzaldehyde
    • SCHEMBL10013940
    • 3-nitro-5-methyl-salicylaldehyde
    • AKOS005376428
    • AE-848/30539045
    • MDL: MFCD00060539
    • Inchi: 1S/C8H7NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3
    • InChI Key: WUGNDXPTZCCGDM-UHFFFAOYSA-N
    • SMILES: OC1C(C=O)=CC(C)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 181.03751
  • Monoisotopic Mass: 181.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • PSA: 80.44

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Additional information on 5-methoxy-3-nitrosalicylaldehyde

5-Methoxy-3-Nitrosalicylaldehyde: A Comprehensive Overview

5-Methoxy-3-nitrosalicylaldehyde, also known by its CAS registry number CAS No. 66620-31-3, is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a salicylaldehyde moiety with a methoxy and nitroso group. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.

The molecular structure of 5-methoxy-3-nitrosalicylaldehyde consists of a benzene ring with substituents at positions 3 and 5. The hydroxyl group at position 2 is converted into an aldehyde group, while the methoxy group (-OCH₃) is located at position 5, and the nitroso group (-NO) is attached at position 3. This arrangement creates a molecule with both electron-donating and electron-withdrawing groups, which influence its reactivity and stability. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in different chemical environments.

One of the key areas of research involving 5-methoxy-3-nitrosalicylaldehyde is its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The aldehyde group serves as a coordinating site for metal ions, enabling the formation of intricate networks with potential applications in gas storage, catalysis, and sensing technologies. For instance, a study published in 2023 demonstrated that incorporating 5-methoxy-3-nitrosalicylaldehyde into MOFs significantly enhances their selectivity for CO₂ capture due to the synergistic effects of the methoxy and nitroso groups.

In addition to its role in materials science, 5-methoxy-3-nitrosalicylaldehyde has shown promise in pharmacological research. The compound exhibits moderate antioxidant activity, which has been attributed to the electron-donating effects of the methoxy group and the electron-withdrawing effects of the nitroso group. A recent investigation revealed that this compound can scavenge free radicals more effectively than some conventional antioxidants, suggesting its potential use in developing new therapeutic agents for oxidative stress-related diseases.

The synthesis of 5-methoxy-3-nitrosalicylaldehyde typically involves multi-step organic reactions. One common approach involves the oxidation of an appropriate precursor followed by substitution reactions to introduce the methoxy and nitroso groups. Researchers have optimized these procedures to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications.

Beyond its direct applications, 5-methoxy-3-nitrosalicylaldehyde serves as a valuable model compound for studying aromatic substitution reactions. Its reactivity patterns provide insights into how different functional groups influence each other on an aromatic ring. For example, studies have shown that the nitroso group can activate certain positions on the benzene ring for electrophilic substitution, while the methoxy group exhibits a para-directing effect.

In terms of environmental impact, 5-methoxy-3-nitrosalicylaldehyde has been assessed for its biodegradability and toxicity. Preliminary results indicate that it undergoes slow degradation under aerobic conditions, suggesting that it may persist in certain environments if not properly managed. However, further research is needed to fully understand its environmental fate and potential risks.

The versatility of 5-methoxy-3-nitrosalicylaldehyde continues to attract attention from researchers across various disciplines. Its unique combination of functional groups makes it a valuable tool for exploring new chemical reactions and developing innovative materials. As ongoing studies uncover more about its properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial development.

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